4-(3-Hydroxypropyl)thiomorpholine-3-carboxylic acid
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Overview
Description
4-(3-Hydroxypropyl)thiomorpholine-3-carboxylic acid is a chemical compound that belongs to the class of thiomorpholine derivatives It is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)thiomorpholine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of thiomorpholine with 3-chloropropanol under basic conditions to introduce the hydroxypropyl group. The resulting intermediate is then subjected to carboxylation using carbon dioxide or a suitable carboxylating agent to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxypropyl)thiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-Oxopropyl)thiomorpholine-3-carboxylic acid.
Reduction: Formation of 4-(3-Hydroxypropyl)thiomorpholine-3-methanol.
Substitution: Formation of various substituted thiomorpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Hydroxypropyl)thiomorpholine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxypropyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the thiomorpholine ring can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine-3-carboxylic acid: Lacks the hydroxypropyl group, making it less versatile in certain applications.
4-(3,3,3-Trifluoro-2-hydroxypropyl)thiomorpholine-3-carboxylic acid: Contains a trifluoromethyl group, which can enhance its stability and bioactivity.
Uniqueness
4-(3-Hydroxypropyl)thiomorpholine-3-carboxylic acid is unique due to the presence of both the hydroxypropyl and carboxylic acid groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H15NO3S |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
4-(3-hydroxypropyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C8H15NO3S/c10-4-1-2-9-3-5-13-6-7(9)8(11)12/h7,10H,1-6H2,(H,11,12) |
InChI Key |
OWAZPTZBOYWQLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(N1CCCO)C(=O)O |
Origin of Product |
United States |
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